1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine
Description
1-[1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine is a heterocyclic compound featuring a 1,2,3-triazole ring linked to a 4-methylphenyl substituent at position 1 and a piperidine moiety via a carbonyl group at position 2. This compound has been studied in coordination chemistry and as a precursor for bioactive molecules, though its direct biological activity remains less explored compared to analogs .
Properties
IUPAC Name |
[1-(4-methylphenyl)triazol-4-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-12-5-7-13(8-6-12)19-11-14(16-17-19)15(20)18-9-3-2-4-10-18/h5-8,11H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZLAEHIWRLHJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole core is synthesized via CuAAC, leveraging 4-methylphenyl azide and a terminal alkyne bearing a carbonyl group. Source demonstrates that regioselective 1,4-disubstituted triazole formation is achieved using Cu(I) catalysts (e.g., CuI, 10 mol%) in polar solvents like DMF at 60°C for 12 h. For the target compound, propargyl piperidine-1-carboxylate serves as the alkyne precursor, reacting with in-situ-generated 4-methylphenyl azide (from sodium azide and 4-methylbromobenzene). Post-reaction, the triazole intermediate is isolated via silica gel chromatography (hexane/ethyl acetate, 3:1), yielding 78%.
Piperidine Coupling via Amide Bond Formation
The triazole-carbonyl moiety is conjugated to piperidine using carbodiimide coupling agents. Source outlines a protocol where 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is activated with HATU (1.2 equiv) and DIPEA (2.0 equiv) in anhydrous DCM, followed by addition of piperidine (1.5 equiv) at 0°C. After stirring at room temperature for 24 h, the crude product is purified via recrystallization (ethanol/water), achieving 82% yield.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Reaction efficiency correlates with solvent polarity and temperature. Polar aprotic solvents (DMF, DMSO) enhance CuAAC kinetics, while lower temperatures (0–25°C) mitigate side reactions during amide coupling. Table 1 summarizes optimal conditions:
Table 1. Optimized Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Triazole formation | CuI (10 mol%), 4-methylphenyl azide, propargyl ester | DMF | 60 | 12 | 78 |
| Amide coupling | HATU, DIPEA, piperidine | DCM | 25 | 24 | 82 |
| Purification | Silica gel (hexane/EtOAc) or recrystallization | Ethanol | – | – | 95 (purity) |
Protective Group Strategies
Piperidine nitrogen protection is critical during triazole synthesis. Source employs tosyl (Ts) groups, demonstrating that 1-tosylpiperidine reacts efficiently in CuAAC without competing side reactions. Deprotection post-triazole formation involves Mg/MeOH (12 h, reflux), restoring the free amine for subsequent coupling.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
-
NMR (400 MHz, CDCl): Triazole proton resonates as a singlet at δ 8.21 ppm. Piperidine methylenes appear as multiplets at δ 2.85–3.45 ppm, while the 4-methylphenyl group shows aromatic protons at δ 7.32–7.65 ppm.
-
NMR (100 MHz, CDCl): Carbonyl carbon (C=O) at δ 165.2 ppm, triazole carbons at δ 148.1 (C-4) and 125.6 ppm (C-5).
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI-TOF) confirms the molecular ion [M+H] at m/z 311.1464 (calculated for CHNO: 311.1461).
Comparative Analysis of Alternative Methodologies
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) reduces CuAAC reaction time to 1 h with comparable yields (75%). This method minimizes thermal degradation, particularly for heat-labile intermediates.
Solid-Phase Synthesis
Immobilization of piperidine on Wang resin enables iterative coupling and triazole formation, though yields are lower (58%) due to incomplete resin loading.
Industrial-Scale Production Considerations
Catalytic Recycling
Heterogeneous copper catalysts (e.g., Cu/C nanoparticles) permit reuse over five cycles with <5% activity loss, reducing metal waste.
Continuous Flow Systems
Microreactor setups enhance mixing and heat transfer, achieving 85% yield in 30 min residence time, suitable for high-throughput synthesis.
Challenges and Mitigation Strategies
Scientific Research Applications
Biological Activities
Compounds containing triazoles are well-documented for their diverse biological activities. The specific applications of 1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine include:
- Antifungal Activity : Triazoles are known to inhibit cytochrome P450 enzymes in fungi, which are crucial for their metabolism. Preliminary studies suggest that this compound may exhibit antifungal properties by inhibiting similar enzymes in pathogenic organisms .
- Antibacterial Properties : The structural characteristics of triazoles allow them to interact with bacterial enzymes, potentially leading to antibacterial effects .
- Enzyme Inhibition : Initial interaction studies indicate that this compound may inhibit carbonic anhydrase II and other cytochrome P450 enzymes, which could have therapeutic implications in treating conditions related to enzyme dysregulation .
Case Studies
Several studies have investigated the pharmacological potential of triazole derivatives similar to this compound:
- Antifungal Activity Assessment : A study demonstrated that triazole derivatives exhibit significant antifungal activity against various fungal strains. The mechanism was linked to their ability to inhibit ergosterol synthesis via cytochrome P450 inhibition .
- Antitumor Research : Another investigation focused on similar triazole compounds showing promise as anticancer agents through apoptosis induction in cancer cells. This highlights the potential of this class of compounds in oncology .
- Pharmacokinetic Profiling : Research into the pharmacokinetics of triazole-containing compounds has shown favorable absorption and distribution characteristics, making them suitable candidates for drug development .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl | Structure | Exhibits moderate antifungal activity |
| 4-(triazolyl)benzamide | Structure | Known for anti-inflammatory properties |
| 5-(substituted phenyl)-1H-1,2,3-triazoles | Structure | Broad spectrum antifungal activity |
The unique combination of functional groups in this compound enhances its biological activity while providing avenues for further chemical modifications.
Mechanism of Action
The mechanism by which 1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Electron-Donating vs.
- Piperidine Modifications : Unlike 1-(3-phenylbutyl)piperidine derivatives (), the carbonyl linkage in the target compound limits hydrophobic bulk, possibly reducing adaptation to large hydrophobic cavities in protein targets .
Coordination Chemistry
The compound forms dichloro coordination complexes with transition metals (Mn, Fe, Co, Ni, Cu, Zn, Cd). Key comparisons include:
Comparison with Other Ligands :
- The ligand’s pyridine-triazole system (L2 in ) shows stronger metal-binding affinity than imidazole-based ligands due to N3 coordination in the triazole ring. However, it is less flexible than macrocyclic ligands, limiting conformational adaptability .
Acetylcholinesterase (AChE) Inhibition :
- The target compound’s triazole-piperidine scaffold shares structural similarities with coumarin–triazole hybrids (), but the lack of electronegative substituents (e.g., Cl, F) on the aromatic ring likely reduces AChE inhibition potency. For example:
Sigma-1 Receptor (S1R) Binding :
- Unlike 1-(3-phenylbutyl)piperidine derivatives (), the target compound’s carbonyl group may hinder salt bridge formation with Glu172, reducing S1R affinity .
Physicochemical Properties
Biological Activity
1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine is a synthetic compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This compound exhibits potential therapeutic applications due to its unique structural features, including a triazole ring and a piperidine moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 256.31 g/mol
The compound consists of a piperidine ring linked to a triazole moiety which is further substituted with a carbonyl group and a 4-methylphenyl group. This specific arrangement contributes to its biological activity.
Biological Activity Overview
Compounds containing triazole rings have been extensively studied for their pharmacological properties. The following sections detail the biological activities associated with this compound.
Antimicrobial Activity
Triazoles are known for their antimicrobial properties. Studies suggest that compounds similar to this compound exhibit moderate inhibitory effects against various pathogens by targeting cytochrome P450 enzymes involved in drug metabolism in microbes.
Anticancer Properties
Recent research indicates that triazole derivatives can inhibit the growth of several cancer cell lines. For instance:
- Cell Lines Tested : Lung cancer (A549), breast cancer (MCF-7), and colorectal cancer (HT-29).
- Mechanism : The compound may induce apoptosis through mitochondrial depolarization and activation of caspases .
The following table summarizes findings from various studies on the anticancer activity of related triazoles:
| Compound Name | Cancer Type | IC (μM) | Mechanism of Action |
|---|---|---|---|
| Triazole A | MCF-7 | 15 | Apoptosis induction |
| Triazole B | A549 | 20 | Tubulin polymerization inhibition |
| Triazole C | HT-29 | 10 | ROS generation |
Enzyme Inhibition
The compound has shown potential in inhibiting key enzymes such as carbonic anhydrase II and certain cytochrome P450 isoforms. These interactions are crucial for understanding its therapeutic applications in conditions like hypertension and cancer.
Case Studies
Several studies have been conducted to evaluate the biological activity of triazole derivatives:
- Study on Anticancer Activity : A series of triazoles were synthesized and tested against multiple cancer cell lines. The results showed that modifications in substituents significantly affected their potency and selectivity towards cancer cells .
- Enzyme Interaction Study : In vitro assays demonstrated that triazole-containing compounds could effectively inhibit carbonic anhydrase II, suggesting their utility in treating diseases associated with enzyme dysregulation.
Q & A
Q. Basic Characterization
- NMR Spectroscopy : and NMR confirm the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and piperidine backbone (δ 1.5–3.5 ppm) .
- HPLC : Use a C18 column with a water:acetonitrile gradient (70:30 to 50:50) to assess purity (>95%) .
- IR Spectroscopy : Detect carbonyl stretching (~1650–1700 cm) and triazole C-N vibrations (~1450 cm) .
How can researchers evaluate the biological activity of this compound, particularly its antimicrobial potential?
Q. Advanced Methodology
- In Vitro Assays : Perform MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Molecular Docking : Use AutoDock Vina to predict binding affinity to bacterial targets (e.g., E. coli dihydrofolate reductase) .
- Cytotoxicity Screening : Validate selectivity via MTT assays on mammalian cell lines (e.g., HEK293) .
How do structural modifications (e.g., substituent changes) affect the compound’s bioactivity?
Q. SAR Analysis
- Triazole Substitution : Replacing 4-methylphenyl with 4-fluorophenyl enhances antimicrobial activity due to increased electronegativity .
- Piperidine Modifications : Adding a trifluoromethyl group at the piperidine 3-position improves metabolic stability but may reduce solubility .
Experimental Design : - Synthesize analogs via parallel library synthesis and compare activity profiles using PCA (Principal Component Analysis) .
What computational tools are recommended for studying this compound’s 3D conformation and target interactions?
Q. Advanced Modeling
- DFT Calculations : Gaussian 16 to optimize geometry and calculate electrostatic potential surfaces .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability in lipid bilayers or protein binding pockets .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interaction sites (e.g., hydrogen bonding with triazole N2) .
How should researchers address contradictions in reported bioactivity data across studies?
Q. Data Reconciliation
- Meta-Analysis : Aggregate data from PubChem and literature to identify outliers or assay-specific biases .
- Reproducibility Checks : Replicate key experiments under standardized conditions (e.g., fixed inoculum size in MIC assays) .
What strategies improve solubility for in vivo studies without altering bioactivity?
Q. Formulation Approaches
- Co-Solvent Systems : Use PEG-400:water (30:70) or cyclodextrin inclusion complexes .
- Salt Formation : React with HCl to generate a water-soluble hydrochloride salt .
How can thermal and photolytic stability be assessed during storage?
Q. Stability Testing
- TGA/DSC : Determine decomposition temperature (T) and glass transition (T) .
- Accelerated Aging : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
What purification methods yield >99% purity for mechanistic studies?
Q. Advanced Purification
- Flash Chromatography : Use silica gel with ethyl acetate:hexane (3:7) gradient .
- Recrystallization : Optimize solvent pairs (e.g., ethanol:diethyl ether) for crystal formation .
Which techniques are suitable for identifying biological targets of this compound?
Q. Target Deconvolution
- SPR (Surface Plasmon Resonance) : Screen against a protein library to detect binding partners .
- Chemoproteomics : Use clickable probes (e.g., alkyne-tagged analogs) for pull-down assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
